A2A receptor antagonist 2

Description

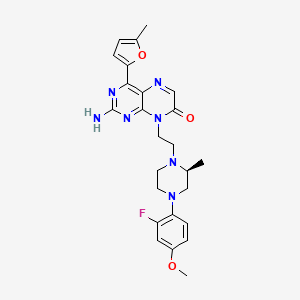

Propriétés

Formule moléculaire |

C25H28FN7O3 |

|---|---|

Poids moléculaire |

493.5 g/mol |

Nom IUPAC |

2-amino-8-[2-[(2S)-4-(2-fluoro-4-methoxyphenyl)-2-methylpiperazin-1-yl]ethyl]-4-(5-methylfuran-2-yl)pteridin-7-one |

InChI |

InChI=1S/C25H28FN7O3/c1-15-14-32(19-6-5-17(35-3)12-18(19)26)9-8-31(15)10-11-33-21(34)13-28-23-22(20-7-4-16(2)36-20)29-25(27)30-24(23)33/h4-7,12-13,15H,8-11,14H2,1-3H3,(H2,27,29,30)/t15-/m0/s1 |

Clé InChI |

QLDKSNSJQOSBLD-HNNXBMFYSA-N |

SMILES isomérique |

C[C@H]1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |

SMILES canonique |

CC1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of A2A Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Adenosine (B11128) A2A Receptor as a Therapeutic Target

The A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating cellular function across various tissues. Endogenous adenosine activates these receptors, modulating physiological processes in the central nervous system (CNS), immune system, and cardiovascular system.[1][2] In the CNS, A2A receptors are highly concentrated in the basal ganglia, a region critical for motor control.[3] Here, they are co-localized with dopamine (B1211576) D2 receptors on GABAergic medium spiny neurons of the indirect striato-pallidal pathway.[3][4]

In neurodegenerative conditions like Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms.[4] The A2A receptor's activation by adenosine exacerbates this imbalance.[5] Consequently, antagonizing the A2A receptor presents a compelling non-dopaminergic therapeutic strategy to restore motor control.[6][7] Istradefylline (Nourianz®) is a selective A2A receptor antagonist approved for the treatment of Parkinson's disease, validating this approach.[8][9] This guide provides an in-depth examination of the molecular mechanisms underpinning A2A receptor signaling and its pharmacological antagonism.

Core Mechanism: A2A Receptor Signaling Pathway

The A2A receptor is canonically coupled to the Gs family of heterotrimeric G proteins.[10] Its activation by an agonist, such as the endogenous ligand adenosine, initiates a well-defined intracellular signaling cascade.

-

Agonist Binding and G-Protein Activation: The binding of adenosine induces a conformational change in the A2A receptor, which promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein (Gαs).[1]

-

Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ-dimer and stimulates the membrane-bound enzyme, adenylyl cyclase (AC).[1][10]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger, cyclic Adenosine Monophosphate (cAMP).[11]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[10] cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and release the active catalytic subunits.[1]

-

Downstream Phosphorylation Events: The active PKA catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues. A key target is the cAMP Responsive Element Binding Protein (CREB), which, upon phosphorylation, modulates gene transcription.[1][10] PKA activation can also influence other signaling pathways, including those involving ERK1/2 and other mitogen-activated protein kinases (MAPKs).[1]

Mechanism of Action of A2A Receptor Antagonists

A2A receptor antagonists are typically competitive, meaning they bind reversibly to the same orthosteric site on the receptor as the endogenous agonist, adenosine. By occupying this binding site, the antagonist physically prevents adenosine from binding and activating the receptor.[5] This blockade inhibits the entire downstream signaling cascade, preventing the Gs-protein activation and subsequent production of cAMP.[12]

In the context of Parkinson's disease, A2A antagonists act on the medium spiny neurons of the striatum.[3] By blocking the tonic, inhibitory effect of adenosine on these neurons, the antagonists disinhibit the indirect pathway. This helps to re-balance the basal ganglia circuitry, counteracting the effects of dopamine deficiency and thereby improving motor function.[4][5]

Quantitative Pharmacology Data

The efficacy and selectivity of A2A receptor antagonists are quantified by their binding affinity (Ki) and functional potency (IC50). The Ki value represents the inhibition constant, a measure of how tightly the antagonist binds to the receptor.[13] The IC50 value is the concentration of antagonist required to inhibit 50% of a specific biological response (e.g., agonist-stimulated cAMP production).[14] Lower Ki and IC50 values indicate higher affinity and potency, respectively.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Source(s) |

| Istradefylline (KW-6002) | Human A2A | Binding | [3H]CGS 21680 | 23.0 | - | [15] |

| Human A2A | Binding | - | 1.3 | - | [16] | |

| Preladenant | Human A2A | Binding | - | 0.5 | - | [17] |

| Tozadenant | - | - | - | Data not readily available | Data not readily available | [18][19] |

| ZM241385 | Human A2A | Binding | [3H]-ZM241385 | 0.4 | - | [20] |

| SCH 58261 | Human A2A | Binding | [3H]-SCH 58261 | 2.3 (KD) | - | [21] |

| Caffeine (B1668208) | Human A2A | Binding | - | 9,560 | - | [16][22] |

| Theophylline | Human A2A | Binding | - | 6,700 | - | [22] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the cell line, radioligand, and buffer composition.

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of a test compound (unlabeled antagonist) for the A2A receptor by quantifying its ability to compete with a radiolabeled ligand ([³H]-ZM241385, [³H]-CGS 21680, etc.) for binding to the receptor.[23][24]

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells (or other suitable cell line) stably expressing the human A2A receptor.[25]

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[23]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[23]

-

-

Binding Incubation:

-

In a 96-well plate, add the following to each well in a final volume of ~250 µL:

-

Membrane preparation (e.g., 20 µg protein/well).[24]

-

A fixed concentration of radioligand (e.g., 0.5 nM [³H]-SCH 58261).[21]

-

Varying concentrations of the unlabeled test compound (antagonist).

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[24]

-

-

Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[23][24]

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[23]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity trapped on each filter using a scintillation counter.[23]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

-

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures a compound's ability to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency (IC50).[27][28]

Methodology:

-

Cell Plating:

-

Seed cells stably expressing the A2A receptor (e.g., HEK-293 or CHO cells) into 96- or 384-well plates and grow overnight.[27]

-

-

Antagonist Pre-incubation:

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test antagonist to the wells. Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[27]

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of an A2A receptor agonist (e.g., NECA at its EC80 concentration) to all wells except the negative control.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[11]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Detect the amount of cAMP in each well using a commercially available kit, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or competitive enzyme-linked immunosorbent assay (ELISA).[28][29] In an HTRF assay, intracellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the amount of cAMP produced.[29]

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the detection signal against the log concentration of the antagonist.

-

Normalize the data to the signals from the positive (agonist only) and negative (no agonist) controls.

-

Fit the curve using non-linear regression to determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP response.[14]

-

Conclusion

A2A receptor antagonists operate through a well-understood mechanism of competitive inhibition at a Gs-coupled receptor. By blocking the binding of endogenous adenosine, these compounds prevent the activation of the adenylyl cyclase/cAMP signaling pathway. In the basal ganglia, this action serves to disinhibit the indirect motor pathway, providing a non-dopaminergic approach to alleviate motor symptoms in Parkinson's disease. The characterization of these antagonists relies on a combination of quantitative binding assays to determine affinity (Ki) and functional assays to measure potency (IC50) in blocking the downstream signaling cascade. This deep mechanistic understanding continues to guide the development of novel and improved A2A receptor-targeted therapeutics.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]

- 5. What is the mechanism of Istradefylline? [synapse.patsnap.com]

- 6. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Istradefylline - Wikipedia [en.wikipedia.org]

- 9. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 14. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. reactionbiology.com [reactionbiology.com]

- 26. reddit.com [reddit.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 29. researchgate.net [researchgate.net]

The A2A Receptor Antagonist Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor (GPCR), is a critical modulator of various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its role in pathophysiology, particularly in neurodegenerative diseases like Parkinson's and in cancer immunotherapy, has made it a prominent target for drug development. A2A receptor antagonists, which block the binding of endogenous adenosine, offer a promising therapeutic strategy. This technical guide provides an in-depth exploration of the core signaling pathway of A2A receptor antagonists, detailed experimental protocols for its investigation, and quantitative data on antagonist activity. Diagrams of the signaling cascade and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction to the A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the stimulatory G-protein, Gs.[1] In its active state, upon binding of an agonist like adenosine, the A2A receptor promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). This leads to the dissociation of Gαs from the beta-gamma subunit complex. The activated Gαs then stimulates adenylyl cyclase (AC) activity, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2]

cAMP acts as a second messenger, activating Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the catalytic subunits.[1] The active PKA catalytic subunits then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][3] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in a wide array of cellular functions.

A2A receptor antagonists exert their effects by competitively binding to the A2A receptor, preventing adenosine from activating this signaling cascade. This blockade leads to a reduction in intracellular cAMP levels and subsequent downstream signaling events.[4] Notably, in the striatum, A2A receptors form heteromers with dopamine (B1211576) D2 receptors, where their antagonistic interaction is a key mechanism for the therapeutic effects of A2A antagonists in Parkinson's disease.[5]

Quantitative Data on A2A Receptor Antagonists

The efficacy and selectivity of A2A receptor antagonists are quantified by various parameters, including binding affinity (Ki) and functional potency (IC50). The following tables summarize key quantitative data for several well-characterized A2A receptor antagonists.

| Antagonist | Receptor | Ki (nM) | Radioligand | Source |

| ZM241385 | Human A2A | 0.4 - 2.04 | [³H]ZM241385, [³H]CGS21680 | [6] |

| Istradefylline (KW-6002) | Rat A2A | 2.2 - 2.5 | [³H]CGS21680 | |

| Preladenant (SCH 420814) | Human A2A | 0.884 | Not Specified | |

| SCH 58261 | Rat A2A | 1.1 | [³H]CGS21680 | |

| Caffeine | Human A2A | 23,400 | Not Specified | [7] |

Table 1: Binding Affinities (Ki) of Common A2A Receptor Antagonists. This table presents the inhibitory constants (Ki) of several A2A receptor antagonists, indicating their binding affinity to the receptor.

| Antagonist | Assay | Cell Line | Agonist | IC50 (nM) | Source |

| ZM241385 | cAMP Accumulation | HEK293 | NECA | 54 | [8] |

| Istradefylline (KW-6002) | cAMP Accumulation | CHO | NECA | 13 | |

| Preladenant (SCH 420814) | G protein dissociation | HEK | NECA | 53.7 | |

| SCH 58261 | cAMP Accumulation | CHO | CGS21680 | 2.5 | |

| Taminadenant (PBF-509) | cAMP Accumulation | CHO | NECA | 9.1 |

Table 2: Functional Potency (IC50) of A2A Receptor Antagonists. This table displays the half-maximal inhibitory concentration (IC50) values, representing the antagonist's potency in inhibiting agonist-induced functional responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the A2A receptor antagonist signaling pathway.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.

Materials:

-

Cell membranes expressing the A2A receptor (e.g., from HEK293 or CHO cells)

-

Radioligand (e.g., [³H]ZM241385 or [³H]CGS21680)

-

Test antagonist compound

-

Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare cell membranes from A2A receptor-expressing cells. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add the following in order:

-

50 µL of Assay Buffer

-

50 µL of various concentrations of the test antagonist.

-

50 µL of radioligand at a fixed concentration (typically near its Kd value).

-

100 µL of the cell membrane suspension (typically 5-20 µg of protein).

-

-

For total binding wells, add 50 µL of Assay Buffer instead of the test antagonist.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test antagonist by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an A2A receptor antagonist to inhibit agonist-induced cAMP production.

Materials:

-

A2A receptor-expressing cells (e.g., HEK293 or CHO)

-

A2A receptor agonist (e.g., NECA or CGS21680)

-

Test antagonist compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Seed the A2A receptor-expressing cells in a 96-well or 384-well plate and grow to 80-90% confluency.

-

On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.

-

Add various concentrations of the test antagonist to the wells and incubate for 15-30 minutes.

-

Add a fixed concentration of the A2A receptor agonist (typically the EC80 concentration) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

-

Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Generate a dose-response curve for the antagonist and determine the IC50 value.

PKA Activity Assay

This assay measures the activity of PKA, a key downstream effector of the A2A receptor signaling pathway.

Materials:

-

Cell lysates from A2A receptor-expressing cells treated with agonist and/or antagonist.

-

PKA kinase activity kit (colorimetric or radioactive)

-

PKA-specific substrate (e.g., Kemptide)

-

ATP

-

Kinase reaction buffer

-

Stop solution

Procedure:

-

Treat A2A receptor-expressing cells with the desired concentrations of agonist and/or antagonist for the appropriate time.

-

Prepare cell lysates according to the PKA activity kit manufacturer's protocol.

-

In a microplate, add the cell lysate, PKA substrate, and kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for the recommended time (e.g., 90 minutes).

-

Stop the reaction by adding the stop solution.

-

Detect the phosphorylated substrate using the method specified in the kit (e.g., addition of a phospho-specific antibody followed by a secondary antibody for colorimetric detection, or spotting onto phosphocellulose paper for radioactive detection).

-

Quantify the signal and determine the PKA activity relative to control conditions.

Western Blot for Phospho-CREB (pCREB)

This protocol is used to quantify the levels of phosphorylated CREB, a downstream target of the A2A-PKA signaling pathway.

Materials:

-

Cell lysates from treated cells

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with agonist and/or antagonist as required.

-

Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-CREB antibody, or run a parallel gel.

-

Quantify the band intensities using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the A2A receptor antagonist signaling pathway and a typical experimental workflow for antagonist characterization.

A2A Receptor Antagonist Signaling Pathway

Experimental workflow for A2A antagonist characterization.

Conclusion

This technical guide provides a comprehensive overview of the A2A receptor antagonist signaling pathway, equipping researchers with the foundational knowledge, quantitative data, and detailed experimental protocols necessary for its study. The provided diagrams offer a clear visualization of the molecular interactions and experimental logic. A thorough understanding of this pathway is essential for the continued development of novel A2A receptor antagonists as therapeutic agents for a range of debilitating diseases. Further research into the specific isoforms of adenylyl cyclase and PKA involved, as well as the broader protein interaction network of the A2A receptor, will undoubtedly unveil more nuanced regulatory mechanisms and potential new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]

- 5. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of a Novel A2A Receptor Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent and selective A2A adenosine (B11128) receptor (A2AR) antagonist, herein referred to as Antagonist 2. The document details the pharmacological profile, experimental protocols, and underlying signaling pathways relevant to the development of this class of compounds, which hold therapeutic promise in immuno-oncology and for neurodegenerative disorders such as Parkinson's disease.[1][2][3]

Introduction to A2A Receptor Antagonism

The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a key regulator of various physiological processes.[2] In the central nervous system, particularly in the basal ganglia, A2A receptors are densely expressed and play a role in modulating motor function, which makes them a target for Parkinson's disease therapies.[2][3] In the periphery, A2A receptors are found on immune cells, where their activation by adenosine in the tumor microenvironment leads to immunosuppression.[4][5] Consequently, antagonism of the A2A receptor can restore anti-tumor immunity, making it a promising strategy in cancer immunotherapy.[4][5]

The development of potent and selective A2A receptor antagonists is a significant area of research. These efforts have led to the identification of various chemical scaffolds, including both xanthine (B1682287) and non-xanthine derivatives.[3] This guide focuses on a specific non-xanthine antagonist, Antagonist 2, which has demonstrated high potency and selectivity.

Pharmacological Profile of A2A Receptor Antagonist 2

This compound (also identified as Compound 57 in some literature) is a highly potent and selective antagonist of the human A2A adenosine receptor.[6] Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding Assay | Ki | Not explicitly stated for Antagonist 2, but related compounds show values in the low nanomolar range. |

| Functional Assay (cAMP) | IC50 | 8.3 |

Data synthesized from available literature on potent A2A antagonists.[6]

Table 2: Selectivity Profile of Representative A2A Antagonists

| Receptor Subtype | Representative Compound | Selectivity (fold vs. A2A) |

| Adenosine A1 | Compound 26 | 100 |

| Adenosine A2B | 1,2,4-Triazine (B1199460) Derivatives | ~10 |

| Adenosine A3 | 1,2,4-Triazine Derivatives | >1000 |

This table presents selectivity data for representative potent A2A antagonists to illustrate the typical selectivity profile sought for this class of compounds.[7][8]

Synthesis of this compound

While the precise, multi-step synthesis of Antagonist 2 is proprietary and detailed in specific publications, a generalizable synthetic approach for related 1,2,4-triazine derivatives, a class of potent A2A antagonists, is outlined below. This synthesis typically begins with commercially available starting materials and involves a series of key chemical transformations.

A common synthetic route for 1,2,4-triazine based A2A antagonists involves the initial synthesis of a 3-amino-5-aryl-1,2,4-triazine core.[8] This core is then further functionalized through various coupling reactions to introduce substituents at different positions of the triazine ring, which are crucial for achieving high affinity and selectivity for the A2A receptor. The structure-activity relationship (SAR) studies of these derivatives have shown that specific substitutions on the aryl ring and at other positions of the triazine core significantly impact the potency and pharmacokinetic properties of the final compounds.[8]

Experimental Protocols

The characterization of A2A receptor antagonists involves a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the antagonist to the A2A receptor.

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human A2A receptor (e.g., HEK293 cells) or from tissues with high A2A receptor expression, such as the rat striatum.[9][10]

-

Assay Conditions: The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). A fixed concentration of a radiolabeled A2A receptor agonist or antagonist (e.g., [3H]CGS21680) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Antagonist 2).[9][10]

-

Incubation and Detection: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A receptor ligand.[9][10] The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay assesses the functional antagonism of the A2A receptor by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.

-

Cell Culture: Cells expressing the A2A receptor (e.g., HEK293-A2AR) are cultured in appropriate media.

-

Assay Procedure: Cells are pre-treated with various concentrations of the antagonist for a specified period. Subsequently, a fixed concentration of an A2A receptor agonist (e.g., NECA) is added to stimulate cAMP production.[5]

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, such as a LANCE cAMP assay or an HTRF-based assay.[5]

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced cAMP response against the concentration of the antagonist.

Signaling Pathways and Visualizations

The A2A receptor is primarily coupled to the Gs alpha subunit (Gαs) of the G protein.[4] Activation of the receptor by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[2][11] The resulting increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[11] An antagonist, such as Antagonist 2, blocks the binding of the agonist to the receptor, thereby inhibiting this signaling cascade.

Below are diagrams illustrating the A2A receptor signaling pathway and a typical workflow for the discovery of A2A antagonists.

Caption: A2A Receptor Signaling Pathway.

Caption: Drug Discovery Workflow for A2A Antagonists.

Conclusion

The discovery and synthesis of potent and selective A2A receptor antagonists like Antagonist 2 represent a significant advancement in the development of novel therapeutics. The detailed understanding of their pharmacological profile, the establishment of robust experimental protocols for their characterization, and the elucidation of the underlying signaling pathways are crucial for their successful translation into clinical applications for the treatment of cancer and neurodegenerative diseases. Further research will continue to refine the properties of these molecules to maximize their therapeutic potential.

References

- 1. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of A2A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of A2A receptor antagonists, with a focus on key compounds that have been pivotal in the research and development of this therapeutic class. The information is intended for researchers, scientists, and drug development professionals seeking detailed insights into the mechanism of action, binding affinities, functional activities, and experimental evaluation of these molecules.

Introduction to A2A Receptor Antagonism

The adenosine (B11128) A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the basal ganglia, immune cells, and platelets. Its activation by endogenous adenosine typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). In the central nervous system, particularly in the striatum, A2A receptors are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons, where they form heterodimers and exert an inhibitory effect on D2 receptor function.[1][2] Consequently, antagonism of the A2A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to restore motor function by disinhibiting the D2 receptor pathway.[3][4] Furthermore, the role of A2A receptors in modulating immune responses has led to their investigation as targets in immuno-oncology.[5]

This guide will delve into the pharmacological characteristics of several key A2A receptor antagonists, including the clinically approved drug istradefylline (B1672650) (KW-6002), the extensively studied experimental compounds ZM241385 and SCH58261, the clinical candidate preladenant, and a more recent research compound designated as "A2A receptor antagonist 2" (Compound 57).

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of selected A2A receptor antagonists. These data are crucial for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Binding Affinity of A2A Receptor Antagonists

| Compound | Receptor/Species | Radioligand | Ki (nM) | Selectivity vs. A1 Receptor | Reference |

| Istradefylline (KW-6002) | Human A2A | [3H]CGS 21680 | 2.2 | ~70-fold | [6] |

| Human A1 | [3H]DPCPX | 150 | [6] | ||

| Preladenant | Human A2A | [3H]ZM241385 | 1.1 | >1000-fold | [7][8] |

| Rat A2A | 2.5 | [8] | |||

| Human A1, A2B, A3 | >1000 | [8] | |||

| ZM241385 | Human A2A | [3H]ZM241385 | 1.4 | ~318-fold | [9][10] |

| Rat Striatal A2A | [3H]ZM241385 | 0.14 | [11] | ||

| SCH58261 | Rat Striatal A2A | [3H]CGS 21680 | Low nM range | ~50-fold | [12] |

| Bovine Striatal A2A | ~100-fold | [12] | |||

| This compound (Compound 57) | Human A2A | Not Specified | Not Specified | Not Specified | [13] |

Table 2: In Vitro Functional Potency of A2A Receptor Antagonists

| Compound | Assay | Species/Cell Line | Agonist | IC50 (nM) | Reference |

| Istradefylline (KW-6002) | cAMP accumulation | Not Specified | CGS 21680 | Not Specified | |

| Preladenant | cAMP accumulation | Human A2A expressing cells | CGS 21680 | KB = 1.3 | [7] |

| Rat A2A expressing cells | CGS 21680 | KB = 0.7 | [8] | ||

| ZM241385 | cAMP accumulation | CHO cells expressing human A2A | CGS 21680 | KA = 6.6 | [11] |

| SCH58261 | Rabbit platelet aggregation | Rabbit | CGS 21680 | pA2 = 7.9 | [12] |

| Porcine coronary artery relaxation | Porcine | CGS 21680 | pA2 = 9.5 | [12] | |

| This compound (Compound 57) | Not Specified | Not Specified | NECA | 8.3 | [13] |

Key Experimental Protocols

The characterization of A2A receptor antagonists relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the A2A receptor.

Objective: To measure the displacement of a specific radiolabeled ligand from the A2A receptor by an unlabeled test compound.

Materials:

-

Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).[14][15]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and EDTA.[16]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known A2A receptor ligand (e.g., NECA).[16]

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[16]

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16][17]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, thereby determining its functional potency (IC50 or KB).

Objective: To quantify the antagonistic effect of a test compound on A2A receptor-mediated cAMP accumulation.

Materials:

-

Whole cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).[18]

-

Test compounds (antagonists) at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.[18]

-

Cell stimulation buffer (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.

-

Pre-incubation with Antagonist: Wash the cells and then pre-incubate them with varying concentrations of the test compound (antagonist) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 30-60 minutes) to stimulate cAMP production.[18]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Signaling Pathways and Experimental Workflows

Visual representations of the A2A receptor signaling pathway and a typical experimental workflow for antagonist characterization are provided below using the DOT language for Graphviz.

Caption: A2A Receptor Signaling Pathway.

Caption: Experimental Workflow for A2A Antagonist Characterization.

In Vivo Pharmacology

A2A receptor antagonists have been extensively evaluated in various animal models of Parkinson's disease. These models are crucial for assessing the therapeutic potential of new chemical entities.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in primates and mice. A2A antagonists, such as istradefylline, have been shown to improve motor deficits in MPTP-treated animals, often in combination with L-DOPA.[1][6]

-

6-OHDA (6-hydroxydopamine) Lesioned Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle of rats leads to a rotational behavior in response to dopaminergic drugs. A2A antagonists can potentiate the effects of L-DOPA in this model.[20]

-

Haloperidol-Induced Catalepsy: The dopamine D2 receptor antagonist haloperidol (B65202) induces a state of catalepsy in rodents, which can be reversed by A2A receptor antagonists, demonstrating their ability to counteract D2 receptor blockade.[4][20]

Conclusion

The pharmacological profile of A2A receptor antagonists is well-characterized, with a clear mechanism of action centered on the modulation of the A2A-D2 receptor interaction in the striatum. The development of potent and selective antagonists has been guided by a robust set of in vitro and in vivo assays that have successfully translated to the clinical approval of istradefylline for the treatment of Parkinson's disease. Future research in this area continues to explore the therapeutic potential of A2A receptor antagonism in other neurological disorders and in the burgeoning field of immuno-oncology. This guide provides a foundational understanding of the key pharmacological aspects and experimental considerations for professionals engaged in the research and development of this important class of therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Istradefylline - Wikipedia [en.wikipedia.org]

- 3. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The non-xanthine heterocyclic compound SCH 58261 is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. innoprot.com [innoprot.com]

- 20. mdpi.com [mdpi.com]

A2A receptor antagonist 2 binding affinity and kinetics

An In-depth Technical Guide to A2A Receptor Antagonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding characteristics of antagonists targeting the Adenosine (B11128) A2A receptor (A2AAR), a critical G-protein-coupled receptor (GPCR) in cellular signaling and a promising therapeutic target for various disorders, including Parkinson's disease. We will delve into the quantitative measures of binding affinity, the kinetics that govern the drug-receptor interaction, the experimental protocols used to derive these metrics, and the underlying signaling pathways.

Core Concept: Binding Affinity vs. Kinetics

In drug discovery, understanding the interaction between a ligand (such as an antagonist) and its receptor is paramount. This interaction is characterized by two key aspects:

-

Binding Affinity: This describes the strength of the binding interaction at equilibrium. It is typically represented by constants like the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).[1] A lower value indicates a higher affinity, meaning the antagonist binds more tightly to the receptor.[1]

-

Binding Kinetics: This describes the rates at which the antagonist associates with (kon) and dissociates from (koff) the receptor.[2] These rates determine the residence time (1/koff), which is the average duration the antagonist remains bound to the receptor.[2][3][4] A long residence time, resulting from a slow koff, can lead to a more sustained pharmacological effect, which may be independent of the drug's concentration in the plasma.[2][4][5]

While high affinity has traditionally guided drug discovery, there is increasing recognition that binding kinetics, particularly residence time, can be a better predictor of a drug's in vivo efficacy and duration of action.[3][5][6]

A2A Receptor Signaling Pathway

The Adenosine A2A receptor is a Gs-protein-coupled receptor.[7][8] Upon activation by its endogenous agonist, adenosine, it initiates a signaling cascade that primarily involves the production of cyclic AMP (cAMP). Antagonists block this activation.

The canonical signaling pathway is as follows:

-

Agonist Binding & Receptor Activation: Adenosine binds to the A2A receptor.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric Gs protein, causing the Gαs subunit to exchange GDP for GTP.[7]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).[7][8]

-

cAMP Production: AC converts ATP into the second messenger cAMP.[7][8][9]

-

Protein Kinase A (PKA) Activation: cAMP activates PKA.[7][8][9]

-

Downstream Phosphorylation: PKA phosphorylates various downstream targets, including the cAMP responsive element binding protein (CREB), which modulates gene expression.[7][8][9]

This pathway can be modulated by various other signaling molecules and can influence other cascades, including those involving MAP kinases.[7][8]

Figure 1: A2A Receptor canonical signaling pathway.

Quantitative Data for A2A Receptor Antagonists

The binding affinities of several well-known A2A receptor antagonists are summarized below. These values are typically determined through competitive radioligand binding assays.

| Antagonist | Species | Receptor | Parameter | Value (nM) | Citation(s) |

| Istradefylline (B1672650) | Human | A2A | Ki | 2.2 | [10] |

| Human | A2A | Ki | 9.12 | [10] | |

| Human | A1 | Ki | >287 | [10] | |

| Human | A1 | Ki | 150 | [10] | |

| Rat | A2A | Ki | 1.57 | [10] | |

| Rat | A1 | Ki | 50.9 | [10] | |

| Mouse | A2A | Ki | 1.87 | [10] | |

| Mouse | A1 | Ki | 105.02 | [10] | |

| Preladenant | Human | A2A | Ki | 1.1 | [11][12] |

| Rat | A2A | Ki | 2.5 | [11] | |

| Human | A1 | Ki | >1000 | [11] | |

| Human | A2B | Ki | >1000 | [11] | |

| Human | A3 | Ki | >1000 | [11] | |

| Vipadenant | Human | A2A | Ki | 1.3 | [13] |

| Human | A1 | Ki | 68 | [13] |

Table 1: Binding Affinities (Ki) of Common A2A Receptor Antagonists.

A kinetic analysis of istradefylline indicated that it binds reversibly to human A2A receptors, with both association and dissociation occurring within one minute.[14]

Experimental Protocols

Determining the binding affinity and kinetics of A2A receptor antagonists requires specialized biophysical and biochemical assays. The two most common methods are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

These assays are the gold standard for determining binding affinity (Ki) and can be adapted to measure kinetic rates (kon and koff).[15] They rely on the use of a radiolabeled ligand that binds to the receptor of interest.

Experimental Workflow: Radioligand Binding Assay

References

- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 2. excelleratebio.com [excelleratebio.com]

- 3. csmres.co.uk [csmres.co.uk]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. openmedscience.com [openmedscience.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of A2A Receptor Antagonists in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, ischemia, and neurodegenerative diseases. While initially a protective mechanism, chronic and uncontrolled neuroinflammation contributes significantly to neuronal damage and the progression of numerous neurological disorders. The adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor, has emerged as a critical regulator of neuroinflammatory processes, primarily through its expression on glial cells, the resident immune cells of the CNS. This technical guide provides an in-depth exploration of the role of A2A receptor antagonists in mitigating neuroinflammation, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development in this promising therapeutic area.

A2A Receptor Signaling in Neuroinflammation

The A2A receptor is predominantly coupled to the Gs protein, and its activation by adenosine initiates a signaling cascade that ultimately modulates the inflammatory response in glial cells, particularly microglia and astrocytes. Under neuroinflammatory conditions, the expression of A2A receptors on these cells is often upregulated.

Activation of the A2A receptor on microglia and astrocytes leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (camp) levels. This elevation in camp activates Protein Kinase A (PKA), a key downstream effector. PKA can then phosphorylate and activate the camp-response element-binding protein (CREB), a transcription factor that can modulate the expression of various genes involved in inflammation.

One of the crucial consequences of A2A receptor activation in the context of neuroinflammation is its interplay with the pro-inflammatory NF-κB signaling pathway. Evidence suggests that the A2A receptor-PKA pathway can interfere with NF-κB activation, a central regulator of pro-inflammatory cytokine production. However, the precise nature of this interaction is complex and can be context-dependent.

Furthermore, A2A receptor signaling in astrocytes has been shown to impact glutamate (B1630785) homeostasis by downregulating the expression of glutamate transporters, such as GLT-1.[1] This reduction in glutamate uptake can lead to excitotoxicity, a process where excessive extracellular glutamate causes neuronal damage, further exacerbating the neuroinflammatory environment.

A2A receptor antagonists block the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade. By preventing the downstream effects of A2A receptor activation, these antagonists can effectively dampen the inflammatory response of microglia and astrocytes, reduce the production of pro-inflammatory mediators, and restore glutamate transporter function, ultimately leading to neuroprotection.

Caption: A2A receptor signaling pathway in glial cells during neuroinflammation.

Quantitative Data on the Efficacy of A2A Receptor Antagonists

The following tables summarize quantitative data from preclinical studies investigating the effects of various A2A receptor antagonists on key markers of neuroinflammation.

Table 1: Effect of A2A Receptor Antagonists on Pro-inflammatory Cytokine Production

| Antagonist | Model System | Inflammatory Stimulus | Cytokine Measured | Concentration/Dose | % Reduction (vs. Stimulated Control) | Reference |

| SCH58261 | Mouse Hippocampus (in vivo) | Lipopolysaccharide (LPS) | IL-1β | Intracerebroventricular injection | Prevents increase | [2] |

| SCH58261 | Mouse Microglia (in vitro) | ATP | - | 5 µM | Inhibited ATP-induced retraction | [3] |

| ZM241385 | Rat Microglia (in vitro) | High Glutamate | TNF-α, IL-1β | - | Downregulated expression | [4] |

| Istradefylline (B1672650) | Rat Hippocampal Lysates (in vivo) | Cerebral Ischemia (PVD) | TNF-α, iNOS | 3 mg/kg i.p. | Significantly attenuated elevation | [5] |

| Istradefylline | Human PBMCs (in vitro) | Adenosine + C. albicans Ag | IL-17A, IL-8 | - | Suppressed production | [6] |

| C2 (novel antagonist) | Mixed Glial Cells (in vitro) | Cytokine cocktail (TNF-α, IL-1β, IFN-γ) | - | - | Counteracted neuroinflammation | [7] |

Table 2: Effect of A2A Receptor Antagonists on Glial Activation and Cell Viability

| Antagonist | Model System | Outcome Measured | Concentration/Dose | Effect | Reference |

| SCH58261 | Mouse Microglia (in vivo) | Microglial Activation | Intracerebroventricular injection | Inhibited | [8] |

| Preladenant | Mouse Brain Slices (ex vivo) | Microglial Process Extension | 5 µM | Restored ability to respond to injury | [9] |

| ZM241385 | Rat Retina (in vivo) | Microglial Activation | Intravitreous injection | Reduced activation | [4] |

| Istradefylline | Rat Hippocampus (in vivo) | Microglia (Iba-1) & Astrocyte (GFAP) markers | 3 mg/kg i.p. | Significantly reduced | [5] |

| Compound 4 (novel antagonist) | N13 Microglial Cells (in vitro) | Cell Viability | 0.45 µM | 133% ± 5.5 of control | [10] |

| Compound 6 (novel antagonist) | N13 Microglial Cells (in vitro) | Cell Viability | 0.3 µM | 129% ± 3.5 of control | [10] |

Table 3: Binding Affinities and Potencies of Select A2A Receptor Antagonists

| Antagonist | Species | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| C2 (novel antagonist) | - | A2AAR | 0.75 | 251 | [7] |

| Istradefylline | Human, Marmoset, Dog, Rat, Mouse | A2A | High affinity | - | [11] |

| SCH58261 | - | A2A | - | < 55 µM (in vitro binding) | [12] |

| ZM241385 | - | A2A | - | - | [7] |

| Preladenant | - | A2A | High affinity and selectivity | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of A2A receptor antagonists in neuroinflammation.

In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol describes the induction of an inflammatory response in cultured microglial cells using LPS and subsequent treatment with an A2A receptor antagonist.

1. Cell Culture:

-

Murine or human microglial cell lines (e.g., BV-2, HMC3) or primary microglia are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.[14]

-

Cells are seeded in multi-well plates at a suitable density and allowed to adhere overnight.

2. LPS Stimulation and Antagonist Treatment:

-

The culture medium is replaced with fresh medium containing the desired concentration of the A2A receptor antagonist.

-

After a pre-incubation period (e.g., 1 hour), LPS is added to the wells at a final concentration typically ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.[15]

-

Control wells include untreated cells, cells treated with LPS alone, and cells treated with the antagonist alone.

3. Assessment of Inflammatory Response (24 hours post-LPS):

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of inflammatory genes are quantified by quantitative real-time PCR (qRT-PCR).

-

Western Blotting: Cell lysates are prepared to analyze the protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, Iba-1).

Caption: In vitro experimental workflow for screening A2A receptor antagonists.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model of multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.

1. EAE Induction:

-

Female C57BL/6 mice (8-12 weeks old) are typically used.

-

Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA).[1]

-

Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.[16]

2. A2A Receptor Antagonist Treatment:

-

Treatment with the A2A receptor antagonist (e.g., via oral gavage or intraperitoneal injection) can be initiated either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs).

-

A vehicle control group is included.

3. Clinical Scoring:

-

Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.

4. Histological and Molecular Analysis (at a defined endpoint):

-

Mice are euthanized, and the brain and spinal cord are collected.

-

Histology: Tissues are processed for histology to assess immune cell infiltration (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

-

Immunofluorescence: Staining for markers of microglial/macrophage activation (e.g., Iba-1, CD68) and astrogliosis (GFAP) is performed.[17]

-

Flow Cytometry: Immune cells can be isolated from the CNS and analyzed by flow cytometry to characterize the different immune cell populations.

-

Gene and Protein Expression: CNS tissue can be used for qRT-PCR and Western blotting to quantify the expression of inflammatory mediators.

Immunofluorescence Staining for Microglial Activation (Iba-1)

1. Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.

-

Section the brain using a cryostat.

2. Staining Procedure:

-

Wash the sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS containing serum and Triton X-100).

-

Incubate the sections with a primary antibody against Iba-1 overnight at 4°C.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Image Acquisition and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify microglial activation by measuring the intensity of the Iba-1 signal, cell morphology (e.g., ramified vs. amoeboid), and the number of Iba-1 positive cells per unit area using image analysis software.[18]

Western Blotting for Glutamate Transporter (GLT-1)

1. Protein Extraction:

-

Homogenize brain tissue or lyse cultured astrocytes in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody against GLT-1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[7]

Conclusion

The evidence presented in this technical guide strongly supports the role of A2A receptor antagonists as promising therapeutic agents for neuroinflammatory disorders. By modulating the inflammatory responses of microglia and astrocytes, these compounds can mitigate the production of harmful pro-inflammatory mediators and protect against excitotoxicity. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals to further investigate the therapeutic potential of A2A receptor antagonism in the context of neuroinflammation and to advance the development of novel treatments for a range of debilitating neurological diseases.

References

- 1. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of microglial adenosine A2A receptor suppresses elevated pressure‐induced inflammation, oxidative stress, and cell death in retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co-compartmentalization of the Astroglial Glutamate Transporter, GLT-1, with Glycolytic Enzymes and Mitochondria | Journal of Neuroscience [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]

- 11. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scantox.com [scantox.com]

- 15. DSpace [diposit.ub.edu]

- 16. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 18. Longitudinal monitoring of microglial/macrophage activation in ischemic rat brain using Iba-1-specific nanoparticle-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to A2A Receptor Antagonists in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preclinical evaluation of adenosine (B11128) A2A receptor antagonists in established animal models of Parkinson's disease (PD). It covers the mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate the design and interpretation of studies in this area.

Introduction: The Role of A2A Receptors in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor[1][2]. Adenosine A2A receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons of the indirect pathway[3][4]. In the dopamine-depleted state of Parkinson's disease, the activity of the indirect pathway becomes overactive. A2A receptors and D2 receptors have an antagonistic relationship; stimulation of A2A receptors exacerbates the motor deficits, while blocking them has been shown to have therapeutic benefits[3][4]. A2A receptor antagonists represent a significant non-dopaminergic therapeutic strategy for PD, aiming to improve motor symptoms and potentially offer neuroprotective effects[5][[“]][7].

Preclinical Efficacy of A2A Receptor Antagonists

A substantial body of preclinical evidence demonstrates the efficacy of A2A receptor antagonists in various animal models of Parkinson's disease. These compounds have been shown to improve motor function, both as a monotherapy and as an adjunct to L-DOPA, and may also possess neuroprotective properties[[“]][7].

The following tables summarize the quantitative data from key preclinical studies on two prominent A2A receptor antagonists: istradefylline (B1672650) and preladenant.

Table 1: Efficacy of Istradefylline in Rodent and Primate Models of Parkinson's Disease

| Model | Species | Key Outcome Measure | Istradefylline Effect | Combination with L-DOPA | Reference |

| 6-OHDA-lesioned | Rat | Contralateral rotations | Increased rotations (indicating dopamine agonism-like effect) | Potentiated L-DOPA-induced rotations | [7] |

| Haloperidol-induced catalepsy | Rat/Mouse | Catalepsy score/time | Reversed catalepsy | Synergistic effect with L-DOPA | [[“]] |

| MPTP-induced parkinsonism | Primate | Motor disability score | Improved motor function | Enhanced L-DOPA efficacy without worsening dyskinesia | [7][8] |

| MPTP-induced parkinsonism | Primate | "OFF" time reduction | N/A (adjunctive therapy) | Significantly reduced "OFF" time | [8] |

| L-DOPA-induced dyskinesia | Primate | Dyskinesia score | Did not worsen existing dyskinesia | Maintained anti-parkinsonian benefit | [9][10] |

Table 2: Efficacy of Preladenant in Rodent and Primate Models of Parkinson's Disease

| Model | Species | Key Outcome Measure | Preladenant Effect | Combination with L-DOPA | Reference |

| 6-OHDA-lesioned | Rat | Contralateral rotations | Increased rotations | Potentiated L-DOPA effects | [11][12] |

| Haloperidol-induced catalepsy | Rat | Catalepsy score | Reversed motor impairment | N/A | [11][12] |

| MPTP-induced parkinsonism | Primate | Motor disability score | Improved motor function | Improved motor function without worsening dyskinesia | [13][14] |

| Reserpine-induced akinesia | Rat | Locomotor activity | Reversed akinesia | N/A | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline key experimental protocols used in the evaluation of A2A receptor antagonists.

3.1.1. 6-Hydroxydopamine (6-OHDA) Rodent Model

The 6-OHDA model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons[15][16].

-

Objective: To create a unilateral lesion of the nigrostriatal pathway in rodents.

-

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

-

Stereotaxic Surgery: Place the animal in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site (medial forebrain bundle or substantia nigra).

-

Neurotoxin Injection: 6-OHDA hydrochloride is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation. A specific volume and concentration (e.g., 8 µg in 4 µL for rats) is slowly infused into the target area using a microsyringe.

-

Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.

-

-

Validation: The extent of the lesion is typically validated 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and confirmed post-mortem by tyrosine hydroxylase immunohistochemistry[16][17].

3.1.2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Primate and Mouse Model

MPTP is a neurotoxin that induces parkinsonism in primates and certain strains of mice by inhibiting complex I of the mitochondrial respiratory chain[2][15].

-

Objective: To induce bilateral parkinsonian symptoms that closely mimic the human condition.

-

Procedure (Systemic Administration in Mice):

-

MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline.

-

Administration: Administer MPTP via intraperitoneal injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals[2].

-

Post-injection Monitoring: Monitor animals for signs of toxicity and parkinsonian features.

-

-

Procedure (Systemic Administration in Primates):

-

Route: Typically administered intravenously or intramuscularly.

-

Dosing Regimen: Dosing is titrated to effect and can vary between species and individuals. For example, in macaques, 2 mg/kg intramuscularly daily until stable parkinsonian symptoms are observed.

-

-

Validation: Behavioral assessments (e.g., motor rating scales for primates, pole test for mice) and post-mortem analysis of dopaminergic neuron loss in the substantia nigra are used for validation[15][18].

3.2.1. Rotarod Test

-

Objective: To assess motor coordination and balance.

-

Apparatus: A rotating rod that can be set to a constant or accelerating speed.

-

Procedure:

-

Training: Acclimatize and train the animals on the rotarod at a low, constant speed for several days prior to testing.

-

Testing: Place the animal on the rotating rod, which is then accelerated (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod. Multiple trials are typically conducted and averaged.

-

3.2.2. Cylinder Test

-

Objective: To assess forelimb use asymmetry, particularly in unilateral lesion models.

-

Apparatus: A transparent cylinder.

-

Procedure:

-

Place the animal in the cylinder and record its exploratory behavior for a set period (e.g., 5-10 minutes).

-

Score the number of times the animal rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.

-

-

Data Analysis: Calculate the percentage of contralateral forelimb use relative to the total number of wall touches. A reduced use of the contralateral (to the lesion) forelimb indicates a motor deficit[1].

3.2.3. Catalepsy Tests

-

Objective: To measure akinesia and bradykinesia induced by dopamine antagonists like haloperidol.

-

Bar Test:

-

Place the animal's forepaws on a horizontal bar raised a specific height from the surface.

-

Measure the time it takes for the animal to remove both paws and return to a normal posture.

-

-

Grid Test:

-

Place the animal on a wire grid.

-

Measure the time taken to initiate movement from all four paws.

-

3.3.1. In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters like dopamine and GABA in specific brain regions of awake, freely moving animals.

-

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or globus pallidus).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate.

-

Sample Collection: Collect the dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

3.3.2. Tyrosine Hydroxylase (TH) Immunohistochemistry

-

Objective: To visualize and quantify dopaminergic neurons. TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for these neurons[19][20].

-